2-(2-Methyloxolan-3-yl)ethanamine
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Overview
Description
2-(2-Methyloxolan-3-yl)ethanamine is an organic compound that features a substituted oxolane ring attached to an ethanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methyloxolan-3-yl)ethanamine can be achieved through several methods. One common approach involves the reaction of 2-methyloxolane with ethylamine under controlled conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound often involves the use of continuous flow reactors to maintain consistent reaction conditions and high yields. The process may include steps such as distillation and purification to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methyloxolan-3-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxolane ring to a more saturated form.
Substitution: The ethanamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Halogenating agents like thionyl chloride can facilitate substitution reactions.
Major Products Formed
Oxidation: Oxo derivatives of this compound.
Reduction: Saturated derivatives with reduced oxolane rings.
Substitution: Various substituted ethanamine derivatives.
Scientific Research Applications
2-(2-Methyloxolan-3-yl)ethanamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Methyloxolan-3-yl)ethanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-Methyloxolane: A related compound with similar structural features but lacking the ethanamine group.
2-(2-Methyloxolan-3-yl)methanamine: Another similar compound with a methanamine group instead of an ethanamine group.
Uniqueness
2-(2-Methyloxolan-3-yl)ethanamine is unique due to its combination of an oxolane ring and an ethanamine group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in synthesis and research.
Properties
IUPAC Name |
2-(2-methyloxolan-3-yl)ethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-6-7(2-4-8)3-5-9-6/h6-7H,2-5,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZMZAIFUHGBUKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCO1)CCN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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